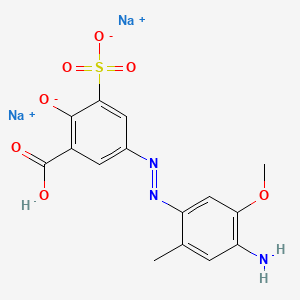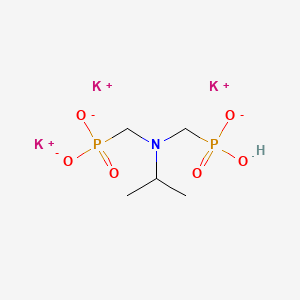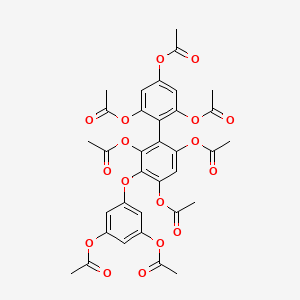
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is an organic sodium salt that is the monosodium salt of 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonic acid. This compound is occasionally used for the selective staining of amyloid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt involves the diazotization of 4-amino-5-methoxy-o-toluidine followed by coupling with 3-sulphosalicylic acid. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining techniques for the selective staining of amyloid.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt involves its interaction with specific molecular targets. In histological staining, the compound binds selectively to amyloid fibrils, allowing for their visualization under a microscope. The azo group in the compound plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium p-[(4-amino-5-methoxy-O-tolyl)azo]benzenesulfonate
- Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-, sodium salt (1:1)
Uniqueness
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is unique due to its specific structural features, such as the presence of both an azo group and a sulphosalicylic acid moiety. These features confer distinct chemical reactivity and binding properties, making it particularly useful in selective staining applications .
Eigenschaften
CAS-Nummer |
85720-91-8 |
|---|---|
Molekularformel |
C15H13N3Na2O7S |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
disodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-3-carboxy-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C15H15N3O7S.2Na/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24;;/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
XVUGRCVESWMNPE-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])[O-])C(=O)O)OC)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)

